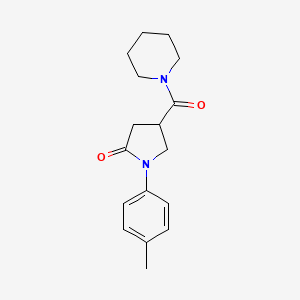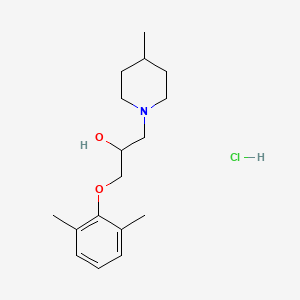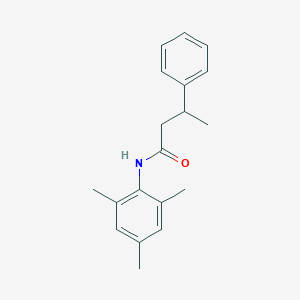![molecular formula C21H27BrN2O3S B5210186 N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide](/img/structure/B5210186.png)
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of several cellular processes, including protein folding, degradation, and signaling.
Mechanism of Action
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide binds to the ATP-binding site of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide, preventing its chaperone function. This leads to the degradation of several client proteins, including oncogenic proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
The inhibition of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide by N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has several biochemical and physiological effects. It leads to the degradation of several oncogenic proteins, including HER2, Bcr-Abl, and Akt, ultimately resulting in cancer cell death. It also inhibits the activation of several signaling pathways involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide, making it a valuable tool for studying the role of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide in cellular processes. However, it has some limitations, including its low solubility in water and its potential toxicity in vivo.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide. One direction is to further investigate its potential as an anti-cancer agent in clinical trials. Another direction is to study its effects on other cellular processes, including protein folding and degradation. Additionally, the development of more soluble and less toxic derivatives of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide may lead to improved therapeutic applications.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide involves the reaction of 2-bromobenzoyl chloride with diisobutylamine in the presence of sodium carbonate. The resulting intermediate is then reacted with p-toluenesulfonyl chloride to obtain the final product. The overall yield of the synthesis is around 50%.
Scientific Research Applications
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide is overexpressed in many cancer cells, and its inhibition can lead to the degradation of several oncogenic proteins, ultimately leading to cancer cell death. N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has shown promising results in preclinical studies as an anti-cancer agent and is currently being evaluated in clinical trials.
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)18-11-9-17(10-12-18)21(25)23-20-8-6-5-7-19(20)22/h5-12,15-16H,13-14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRYXWRHYHLCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-bromophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)


![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![7-nitro-4,11-diazahexacyclo[12.6.6.0~2,13~.0~5,10~.0~15,20~.0~21,26~]hexacosa-5,7,9,15,17,19,21,23,25-nonaene-3,12-dione](/img/structure/B5210160.png)
![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5210175.png)
![ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5210194.png)